5-Cyano-6-(isobutylamino)picolinic acid
Description
Properties
Molecular Formula |
C11H13N3O2 |
|---|---|
Molecular Weight |
219.24 g/mol |
IUPAC Name |
5-cyano-6-(2-methylpropylamino)pyridine-2-carboxylic acid |
InChI |
InChI=1S/C11H13N3O2/c1-7(2)6-13-10-8(5-12)3-4-9(14-10)11(15)16/h3-4,7H,6H2,1-2H3,(H,13,14)(H,15,16) |
InChI Key |
SFIZAQVQVZIPJM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNC1=C(C=CC(=N1)C(=O)O)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Research Findings and Implications
- IDO Inhibition and Immune Modulation: highlights that IDO activity is indispensable for preventing T cell-mediated rejection. Pharmacologic IDO inhibitors like 1-MT disrupt this balance, suggesting that this compound could similarly perturb immune regulation .
- Structural Advantages: The compound’s non-tryptophan structure may reduce metabolic degradation or improve bioavailability compared to 1-MT, though this remains speculative without pharmacokinetic data.
Q & A
Basic Research Questions
Q. What experimental design strategies are recommended for optimizing the synthesis of 5-Cyano-6-(isobutylamino)picolinic acid?
- Methodological Answer : Utilize statistical Design of Experiments (DoE) to systematically vary reaction parameters (e.g., temperature, solvent polarity, catalyst loading) and identify optimal conditions. Fractional factorial designs can minimize the number of experiments while accounting for interactions between variables. For example, central composite designs are effective for response surface modeling to maximize yield and purity .
- Key Considerations : Prioritize factors with the highest sensitivity (e.g., nitrile group stability under varying pH) based on preliminary screening.
Q. How can computational methods guide the prediction of reaction pathways for this compound derivatives?
- Methodological Answer : Apply quantum chemical calculations (e.g., density functional theory) to model reaction intermediates and transition states. Tools like Gaussian or ORCA can predict activation energies and identify feasible pathways for functionalization at the pyridine ring . Pair computational results with experimental validation using techniques like HPLC-MS to confirm product structures.
- Key Considerations : Validate computational models against known analogs (e.g., 6-Amino-5-nitro-2-picoline derivatives) to ensure accuracy .
Q. What analytical techniques are critical for characterizing this compound?
- Methodological Answer : Combine spectroscopic methods:
- NMR (¹H/¹³C) for structural elucidation of the isobutylamino side chain.
- FT-IR to confirm cyano group presence (~2200 cm⁻¹).
- LC-MS for purity assessment and detection of nitro-reduction byproducts.
- Storage Considerations : Store at 2–8°C in airtight containers to prevent hydrolysis of the cyano group, as recommended for structurally similar nitro-picolines .
Advanced Research Questions
Q. How can contradictory data on the reactivity of this compound in heterogeneous systems be resolved?
- Methodological Answer : Conduct controlled replicate studies under standardized conditions (e.g., inert atmosphere, humidity control) to isolate variables. Use sensitivity analysis to identify confounding factors (e.g., trace metal impurities in catalysts). Reference frameworks like the FINER criteria (Feasibility, Interest, Novelty, Ethics, Relevance) to prioritize hypotheses .
- Case Example : If conflicting results arise in nitro-group reduction kinetics, compare solvent effects (polar aprotic vs. protic) using kinetic profiling .
Q. What advanced reactor designs are suitable for scaling the synthesis of this compound?
- Methodological Answer : Implement continuous-flow reactors to enhance heat/mass transfer and reduce side reactions (e.g., cyano group degradation). Use computational fluid dynamics (CFD) simulations to optimize reactor geometry and residence time distribution. Classify the process under CRDC subclass RDF2050112 (Reaction fundamentals and reactor design) for alignment with energy-efficient scaling principles .
- Validation : Monitor reaction progress in real-time using inline Raman spectroscopy.
Q. How can machine learning enhance the discovery of novel derivatives with improved bioactivity?
- Methodological Answer : Train neural networks on datasets of picolinic acid derivatives (e.g., IC₅₀ values, solubility logs). Use feature engineering to highlight structural descriptors (e.g., Hammett constants for substituent effects). Validate predictions via high-throughput screening (HTS) in biological assays.
- Integration : Adopt the ICReDD framework to iteratively refine computational models with experimental feedback .
Q. What strategies address ethical challenges in toxicity studies of this compound?
- Methodological Answer : Follow PICO(T) frameworks to define ethical boundaries:
- Population : In vitro models (e.g., hepatocyte cultures) before animal testing.
- Intervention/Comparison : Compare toxicity profiles against FDA-approved analogs (e.g., picolinic acid-based chelators).
- Outcome/Time : Prioritize acute toxicity endpoints (e.g., LD₅₀) within 72-hour exposure windows .
Data Presentation
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
